molecular formula C13H18ClNO B6280224 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1887036-65-8

6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B6280224
CAS No.: 1887036-65-8
M. Wt: 239.74 g/mol
InChI Key: ZQBFFILFSOEWCL-UHFFFAOYSA-N
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Description

6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

The synthesis of 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the use of cyclopropylmethanol and tetrahydroisoquinoline derivatives, followed by hydrochloride salt formation. Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, which can be useful in modifying the compound for specific applications. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific conditions and reagents used.

Scientific Research Applications

6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: Its potential therapeutic properties make it a candidate for developing new medications.

    Industry: It can be used in the synthesis of materials with specific properties or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve these targets, leading to changes in cellular functions or signaling pathways.

Comparison with Similar Compounds

6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other tetrahydroisoquinoline derivatives. Similar compounds include:

    1,2,3,4-tetrahydroisoquinoline: A simpler structure without the cyclopropylmethoxy group.

    6-methoxy-1,2,3,4-tetrahydroisoquinoline: Similar but with a methoxy group instead of cyclopropylmethoxy.

    6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline: The free base form without the hydrochloride

Properties

CAS No.

1887036-65-8

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C13H17NO.ClH/c1-2-10(1)9-15-13-4-3-12-8-14-6-5-11(12)7-13;/h3-4,7,10,14H,1-2,5-6,8-9H2;1H

InChI Key

ZQBFFILFSOEWCL-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC3=C(CNCC3)C=C2.Cl

Purity

95

Origin of Product

United States

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